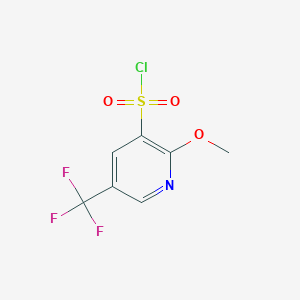

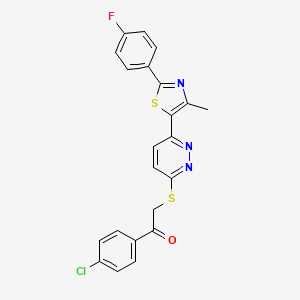

![molecular formula C19H17FN4O B2755327 2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 847045-43-6](/img/structure/B2755327.png)

2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoxaline is an important chemical moiety that has been the subject of extensive research due to its wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

Synthesis Analysis

Quinoxaline derivatives have been synthesized using various efficient, mild, and eco-friendly methods . These methods have been developed to fulfill the need of the scientific community and to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be analyzed using various spectroscopic methods . The structure of these compounds is often characterized by 2D NMR and verified by high-resolution mass spectrometry .Chemical Reactions Analysis

Quinoxaline has been utilized in various chemical reactions. For instance, it has been used in the difunctionalization of alkenes, the ring-opening of easily available small rings, dehydrogenative cross-coupling reactions, transition-metal catalyzed cyclizations, cycloadditions, and other cascade reactions .Physical And Chemical Properties Analysis

Quinoxaline and its derivatives exhibit a wide range of physical and chemical properties. For example, they have strong linear absorption within certain wavelengths and exhibit both high fluorescence quantum yield and singlet oxygen quantum yield .Scientific Research Applications

Fluorescence Properties

The study on fluorescence properties of novel derivatives based on the imidazoquinoxaline structures highlights the absorption and emission spectra of these compounds. The specific substituting groups, such as phenyl with hydroxy or methoxy moieties, provide unique fluorescence characteristics. This suggests potential applications in fluorescence studies and bioimaging, where these compounds could be used as probes or markers due to their fluorescence auto-quenching abilities (Patinote et al., 2017).

Antitumor Activity

Imidazoquinoxaline derivatives have been synthesized and evaluated for antitumor activities, particularly against human melanoma. The synthesis involves a bimolecular condensation process, indicating these compounds’ potential as therapeutic agents against cancer. Their high activities in vitro suggest a promising avenue for developing new cancer treatments (Deleuze-Masquefa et al., 2009).

Synthesis and Structural Studies

Research on the synthesis and transformations of various quinoline derivatives, including those related to the imidazoquinoxaline family, has provided insights into their potential as fluorophores and antioxidants. These studies are crucial for understanding the chemical behavior and properties of these compounds, which could lead to applications in biochemistry and medicine, especially in studying biological systems and potentially as radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-(2-fluorophenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O/c1-25-12-6-11-24-18(13-7-2-3-8-14(13)20)23-17-19(24)22-16-10-5-4-9-15(16)21-17/h2-5,7-10H,6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPGJSZFJNWNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2755247.png)

![2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-phenylhydrazone](/img/structure/B2755248.png)

![6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2755249.png)

![N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2755250.png)

![6-(2,2-dimethoxyethyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2755255.png)

![3,4-dichloro-N-[2,6-di(1H-pyrrol-1-yl)benzyl]benzenecarboxamide](/img/structure/B2755256.png)

![N-(3-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2755258.png)

![7-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]dihydrochloride](/img/structure/B2755260.png)